molecular formula C19H41N B1345691 2-Aminononadecane CAS No. 31604-55-4

2-Aminononadecane

Cat. No.: B1345691
CAS No.: 31604-55-4
M. Wt: 283.5 g/mol
InChI Key: CRTBHHWJNLQHEB-UHFFFAOYSA-N
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Description

2-Aminononadecane is an organic compound with the molecular formula C₁₉H₄₁N It is a long-chain primary amine, characterized by a nonadecane backbone with an amino group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminononadecane can be synthesized through several methods. One common approach involves the reductive amination of nonadecanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the alkylation of ammonia with a long-chain alkyl halide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of nitriles derived from fatty acids. This process is carried out under high pressure and temperature, using a metal catalyst such as nickel or palladium .

Chemical Reactions Analysis

Types of Reactions: 2-Aminononadecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Aminononadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Aminononadecane exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing cell membrane dynamics and signaling pathways. These interactions can modulate enzyme activity and receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Aminononadecane is unique due to its specific chain length and the position of the amino group, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring long-chain amines with specific reactivity and interaction profiles .

Properties

IUPAC Name

nonadecan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19H,3-18,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTBHHWJNLQHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953570
Record name Nonadecan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31604-55-4
Record name 2-Aminononadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonadecan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-Aminononadecane and where has it been identified?

A1: this compound is an organic compound identified through GC-MS analysis in fermented beverages. Specifically, it was detected in both buttermilk and soymilk fermented with the lactic acid bacteria Pediococcus acidilactici BD16 (alaD+). [] Additionally, it was found as a constituent in lemon (Citrus limon) essential oil. [] The role and significance of this compound in these contexts remain largely unexplored.

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